molecular formula C7H8OS B147237 4-Methoxybenzenethiol CAS No. 696-63-9

4-Methoxybenzenethiol

Cat. No. B147237
CAS RN: 696-63-9
M. Wt: 140.2 g/mol
InChI Key: NIFAOMSJMGEFTQ-UHFFFAOYSA-N
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Description

4-Methoxybenzenethiol is a chemical compound that is structurally related to phenol derivatives, with a methoxy group (-OCH3) attached to the benzene ring and a thiol group (-SH) as a functional group. It is an aromatic compound that can participate in various chemical reactions due to the presence of the reactive thiol group.

Synthesis Analysis

The synthesis of compounds related to 4-Methoxybenzenethiol involves various chemical reactions. For instance, the Knoevenagel reaction has been used to synthesize photoluminescent phenylene vinylene oligomers starting from (4-methoxyphenyl)acetonitrile . Another study reports the one-pot synthesis of 2-(3-methoxybenzoyl)-3-methyl-4H-1,4-benzothiazines through the condensation and oxidative cyclization of 2-aminobenzenethiols . Additionally, a new method for synthesizing 4-methoxyphenol, a compound structurally similar to 4-Methoxybenzenethiol, has been studied, starting from 4-methoxy-1-nitrobenzene .

Molecular Structure Analysis

The molecular structure of 4-Methoxybenzenethiol derivatives is characterized by the presence of a methoxy group and other substituents on the benzene ring. The structure of these compounds can influence their photophysical characteristics, as seen in the study of photoluminescent 1,4-bis-(α-cyano-4-methoxystyryl)benzenes . The regioselective replacement of the methoxy group in 3,4,5-trimethoxybenzaldehyde dimethylacetal has been employed in the synthesis of 4-alkyl-3,5-dimethoxybenzaldehydes .

Chemical Reactions Analysis

4-Methoxybenzenethiol and its derivatives can undergo various chemical reactions. For example, o-aminobenzenethiol, a related compound, has been used in a novel addition reaction to obtain 5-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-2-yl)-2-thioxo-4-thiazolidones . The synthesis of 8-substituted-2,5-dihydro-2-(4-N-dimethylaminophenyl)-4-(4-methoxyphenyl)-1,5-benzothiazepines involves the reaction of substituted 2-aminobenzene-thiols with 4-Ndimethylaminobenzal-4-methoxy acetophenone .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methoxybenzenethiol derivatives are influenced by their molecular structure. The photoluminescent properties of phenylene vinylene oligomers are affected by the state of the material, showing a large bathochromic shift in the crystalline state compared to molecular solutions . The synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in the preparation of cardiotonic drugs, demonstrates the importance of substituents on the benzene ring for the compound's properties and potential applications .

Scientific Research Applications

Directed Lithiation

Keith Smith, C. M. Lindsay, and G. J. Pritchard (1989) explored the directed lithiation of arenethiols, including 4-methoxybenzenethiol. Their study showed that 4-methoxybenzenethiol undergoes C-lithiation adjacent to the methoxy group, highlighting its role in forming ortho-substituted arenethiol derivatives, crucial in chemical synthesis (Smith, Lindsay, & Pritchard, 1989).

Thermochemistry and Molecular Interactions

M. Varfolomeev et al. (2010) conducted thermochemical and spectroscopic studies on methoxyphenols, including 4-methoxybenzenethiol. Their research provides valuable insights into the molecular interactions and thermodynamic properties of these compounds, relevant in various scientific applications (Varfolomeev et al., 2010).

Chemical Synthesis

S. Yazıcı et al. (2007) detailed the synthesis of N-(p-Methoxyphenylsulfanyl)phthalimide using 4-methoxybenzenethiol, illustrating its utility in synthesizing complex chemical compounds (Yazıcı et al., 2007).

Conversion in Aqueous Alkaline Solutions

R. Alén's (1991) study on the thermochemical conversion of methoxybenzene, including 4-methoxybenzenethiol, in aqueous alkaline solutions under heat and pressure, sheds light on its potential applications in the development of liquid fuels from pulping liquors (Alén, 1991).

Thiolation of Methoxybenzenes

Kelu Yan et al. (2015) developed a method for the direct thiolation of methoxybenzenes using catalytic iodine, demonstrating an innovative approach to synthesizing valuable thioethers, which has significant implications in organic synthesis (Yan et al., 2015).

Electrochemical and Surface Studies

J. Rappich et al. (2006) investigated the electrochemical grafting of phenyl layers, including 4-methoxybenzene, on Si surfaces. Their study provides insights into the electronic properties and potential applications of 4-methoxybenzenethiol in surface modifications and coatings (Rappich et al., 2006).

Biotransformation in Aquatic Species

R. Kolanczyk et al. (1999) studied the biotransformation of 4-methoxyphenol in rainbow trout, providing information on its metabolic pathways and aquatic toxicity, which is crucial for environmental and ecological research (Kolanczyk et al., 1999).

Safety And Hazards

4-Methoxybenzenethiol is harmful if swallowed, inhaled, or in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be kept in a dark place, in an inert atmosphere, at room temperature .

properties

IUPAC Name

4-methoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8OS/c1-8-6-2-4-7(9)5-3-6/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFAOMSJMGEFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60219873
Record name Benzenethiol, p-methoxy-
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Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Methoxybenzenethiol

CAS RN

696-63-9
Record name 4-Methoxybenzenethiol
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Record name 4-Methoxybenzenethiol
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Record name p-Methoxybenzenethiol
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Record name Benzenethiol, p-methoxy-
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Record name 4-METHOXYBENZENETHIOL
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Synthesis routes and methods I

Procedure details

Methyl magnesium bromide (50 mL of a 3M solution in ether, 0.15 mmol) was added to a solution of the crude thiochromone (20 g, prepared in Part C above) in THF (100 mL) with cooling to 10° C. The reaction mixture was then allowed to warm to room temperature and stirred for 6 hours. The mixture was then added, with vigorous stirring, to tetrafluoroboric acid (125 mL of a 50% aqueous solution) which had been diluted with ice/water (600 mL). A yellow precipitate formed, which was collected by vacuum filtration, washed thoroughly with hexanes and dried under reduced pressure to yield the desired salt (18.5 g, 55% yield over three steps from the 4-methoxybenzene thiol). The structure of this compound was confirmed by mass spectroscopy and by 1H and 13C NMR spectroscopy.
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Synthesis routes and methods II

Procedure details

Methyl magnesium bromide (50 mL of a 3M solution in ether, 0.15 mmole) was added to a solution of the crude thiochromone (20 g, prepared in Example 77 above) in THF (100 mL) with cooling to 10° C. The reaction mixture was then allowed to rise to room temperature and stirred for 6 hours. The resultant mixture was added, with vigorous stirring, to tetrafluoroboric acid (125 mL of a 50% aqueous solution) which had been diluted with ice/water (600 mL). A yellow precipitate formed, which was collected by vacuum filtration, washed thoroughly with hexanes and dried under reduced pressure to yield the salt (18.5 g, 55% yield over three steps from 4-methoxybenzene thiol).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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